TIPOL
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Overview
Description
TIPOL, also known as paracetamol, is a widely used analgesic and antipyretic compound. It is commonly used to relieve mild to moderate pain and reduce fever. Paracetamol is one of the most frequently taken medications worldwide and is recommended as first-line therapy for pain conditions by the World Health Organization.
Preparation Methods
Synthetic Routes and Reaction Conditions
Paracetamol is synthesized through the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. The para-aminophenol is subsequently acetylated using acetic anhydride to yield paracetamol. The reaction conditions typically involve:
- Nitration: Phenol is treated with a mixture of concentrated sulfuric acid and nitric acid to produce para-nitrophenol.
- Reduction: Para-nitrophenol is reduced to para-aminophenol using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst.
- Acetylation: Para-aminophenol is acetylated with acetic anhydride to form paracetamol.
Industrial Production Methods
Industrial production of paracetamol follows similar synthetic routes but on a larger scale. The process involves:
- Continuous nitration of phenol.
- Catalytic hydrogenation of para-nitrophenol to para-aminophenol.
- Acetylation of para-aminophenol in large reactors.
- Purification and crystallization of the final product to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Paracetamol undergoes several types of chemical reactions, including:
Oxidation: Paracetamol can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
Reduction: Reduction of paracetamol is less common but can occur under specific conditions.
Substitution: Paracetamol can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: N-acetyl-p-benzoquinone imine (NAPQI).
Reduction: Reduced forms of paracetamol, though less common.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Paracetamol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of analgesic and antipyretic mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Extensively studied for its therapeutic effects, safety profile, and potential toxicities.
Industry: Used in the formulation of various pharmaceutical products and as a reference standard in quality control.
Mechanism of Action
Paracetamol exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain and fever. By inhibiting these enzymes, paracetamol reduces the production of prostaglandins, thereby alleviating pain and reducing fever. Additionally, paracetamol may act on the central nervous system to modulate pain perception.
Comparison with Similar Compounds
Paracetamol is often compared with other analgesic and antipyretic compounds such as aspirin and ibuprofen. While all three compounds are used to relieve pain and reduce fever, they have distinct mechanisms of action and side effect profiles:
Aspirin: Inhibits cyclooxygenase enzymes irreversibly and has anti-inflammatory properties. It is also used as an antiplatelet agent.
Ibuprofen: Inhibits cyclooxygenase enzymes reversibly and has strong anti-inflammatory effects.
Paracetamol: Primarily inhibits cyclooxygenase enzymes in the central nervous system and has a lower risk of gastrointestinal side effects compared to aspirin and ibuprofen.
Similar Compounds
- Aspirin (acetylsalicylic acid)
- Ibuprofen
- Naproxen
- Diclofenac
Paracetamol is unique in its relatively mild side effect profile and its suitability for use in a wide range of patient populations, including those with gastrointestinal sensitivities.
Properties
CAS No. |
11043-90-6 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
0 |
Synonyms |
TIPOL |
Origin of Product |
United States |
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